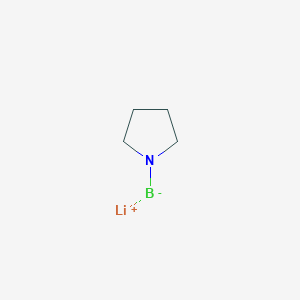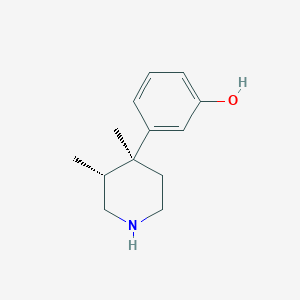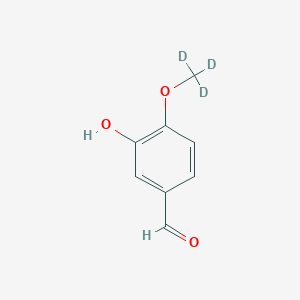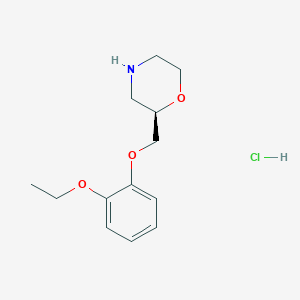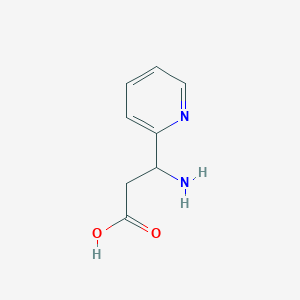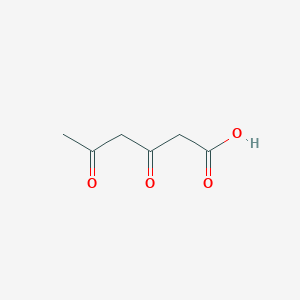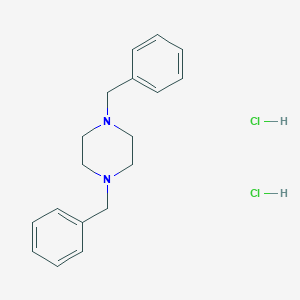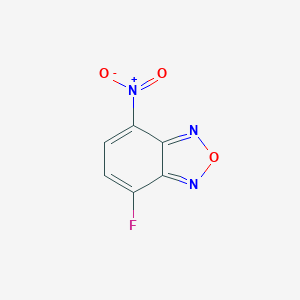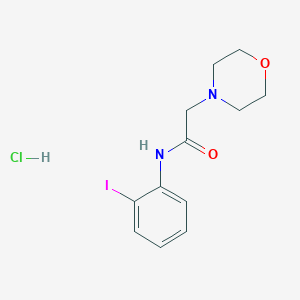
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of morpholine and is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a critical role in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride are not well documented. However, it is believed to have an impact on the cholinergic system, which is involved in various physiological processes, including cognition, memory, and muscle movement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride in lab experiments is its high purity and stability. The compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a radioligand for PET imaging studies. Additionally, further research is needed to understand its mechanism of action and its impact on the cholinergic system.
Métodos De Síntesis
The synthesis of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride involves the reaction between 2-iodoaniline and morpholine-4-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain the pure form of the compound.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride has several applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The compound is also used as a radioligand in positron emission tomography (PET) imaging studies.
Propiedades
Número CAS |
143579-18-4 |
|---|---|
Nombre del producto |
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride |
Fórmula molecular |
C12H16ClIN2O2 |
Peso molecular |
382.62 g/mol |
Nombre IUPAC |
N-(2-iodophenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H15IN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H |
Clave InChI |
GNCFZNOVCIAMQU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2I.Cl |
SMILES canónico |
C1COCCN1CC(=O)NC2=CC=CC=C2I.Cl |
Otros números CAS |
143579-18-4 |
Sinónimos |
N-(2-iodophenyl)-2-morpholin-4-yl-acetamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



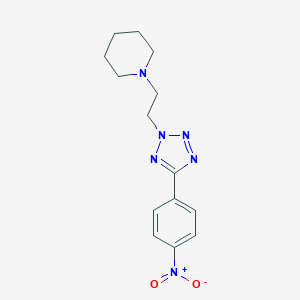
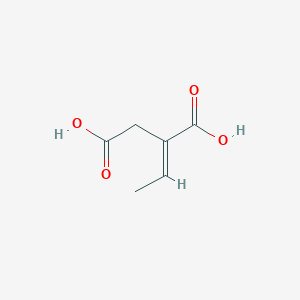
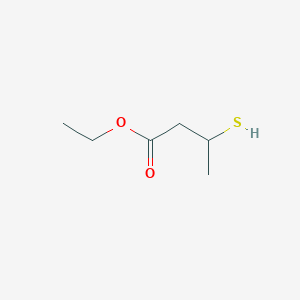
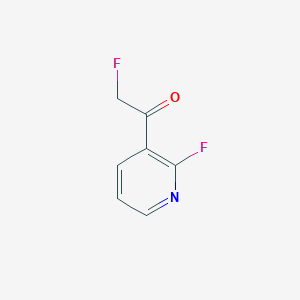
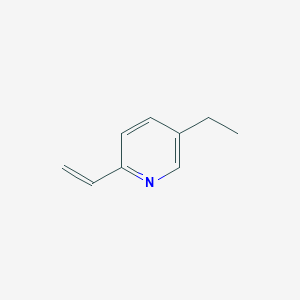
methanone](/img/structure/B134181.png)
